molecular formula C11H17N3O4 B13223632 2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid

2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid

Cat. No.: B13223632
M. Wt: 255.27 g/mol
InChI Key: SXHPHFKYPCQNIH-UHFFFAOYSA-N
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Description

2-(6-Azaspiro[25]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

The synthesis of 2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials and conventional chemical transformations . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve continuous flow synthesis to ensure efficient and scalable production .

Chemical Reactions Analysis

2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design due to its unique structural features. In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Additionally, it has applications in material science, where it is used to develop novel materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid stands out due to its unique spirocyclic structure. Similar compounds include isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride and 1-oxa-6-azaspiro[2.5]octan-6-carboxylic acid benzyl ester . These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

2-(6-azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid

InChI

InChI=1S/C10H15N3O.CH2O3/c1-7-12-13-9(14-7)8-6-10(8)2-4-11-5-3-10;2-1(3)4/h8,11H,2-6H2,1H3;(H2,2,3,4)

InChI Key

SXHPHFKYPCQNIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CC23CCNCC3.C(=O)(O)O

Origin of Product

United States

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